![molecular formula C13H8ClN3OS B5749185 N-(4-chloro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide](/img/structure/B5749185.png)
N-(4-chloro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide
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Overview
Description
N-(4-chloro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-1,3-benzothiazole with pyridine-3-carboxylic acid in the presence of a coupling agent such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethyl formamide as a solvent . The reaction conditions are relatively mild, and the product is obtained in high yields.
Industrial production methods for benzothiazole derivatives often involve multicomponent reactions, microwave irradiation, and one-pot synthesis techniques to enhance efficiency and yield .
Chemical Reactions Analysis
N-(4-chloro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(4-chloro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Mechanism of Action
The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives have been shown to inhibit enzymes such as DNA gyrase, dihydroorotase, and tyrosine kinase . These interactions disrupt essential biological processes in microorganisms, leading to their antibacterial and antifungal effects.
Comparison with Similar Compounds
N-(4-chloro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide can be compared with other benzothiazole derivatives such as:
N-(1,3-benzothiazol-2-yl)-arylamides: These compounds also exhibit antibacterial activity but may differ in their spectrum of activity and potency.
2-aminobenzothiazoles: Known for their larvicidal and adulticidal activities against Aedes aegypti.
Benzothiazole-based anti-tubercular compounds: These derivatives have shown promising activity against Mycobacterium tuberculosis.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3OS/c14-9-4-1-5-10-11(9)16-13(19-10)17-12(18)8-3-2-6-15-7-8/h1-7H,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRJGPBKDUHTNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)NC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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